1-(3,4-dichlorophenyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea
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Overview
Description
1-(3,4-dichlorophenyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of dichlorophenyl and dicyclopropylpyrazolyl groups, contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the cyclopropyl groups: The cyclopropyl groups can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Coupling with the dichlorophenyl group: The dichlorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the urea linkage: The final step involves the reaction of the amine group on the pyrazole with an isocyanate or carbamoyl chloride to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industry: As an intermediate in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the dichlorophenyl and dicyclopropylpyrazolyl groups can enhance its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dichlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea: Similar structure but with dimethyl groups instead of dicyclopropyl groups.
1-(3,4-dichlorophenyl)-3-(2-(3,5-diphenyl-1H-pyrazol-1-yl)ethyl)urea: Similar structure but with diphenyl groups instead of dicyclopropyl groups.
Uniqueness
The unique structural features of 1-(3,4-dichlorophenyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea, such as the presence of dicyclopropyl groups, contribute to its distinct chemical and biological properties. These features can enhance its stability, binding affinity, and selectivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O/c19-14-6-5-13(9-15(14)20)22-18(25)21-7-8-24-17(12-3-4-12)10-16(23-24)11-1-2-11/h5-6,9-12H,1-4,7-8H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOGKUSDJVJYGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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